molecular formula C24H18ClN B14139210 Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- CAS No. 89009-15-4

Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl-

Cat. No.: B14139210
CAS No.: 89009-15-4
M. Wt: 355.9 g/mol
InChI Key: WEVWPBCSMYWAGT-UHFFFAOYSA-N
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Description

Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 4-chlorophenyl group, a 3-methyl group, and two phenyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-(4-chlorophenyl)-3-methyl-2,6-diphenylpyridine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 4-chlorophenylboronic acid is coupled with 3-methyl-2,6-diphenylpyridine in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a fluorine atom instead of chlorine.

    Pyridine, 4-(4-bromophenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a bromine atom instead of chlorine.

    Pyridine, 4-(4-methylphenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

CAS No.

89009-15-4

Molecular Formula

C24H18ClN

Molecular Weight

355.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-2,6-diphenylpyridine

InChI

InChI=1S/C24H18ClN/c1-17-22(18-12-14-21(25)15-13-18)16-23(19-8-4-2-5-9-19)26-24(17)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

WEVWPBCSMYWAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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